Bezuclastinib

Catalog No.
S9102742
CAS No.
1616385-51-3
M.F
C19H17N5O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bezuclastinib

CAS Number

1616385-51-3

Product Name

Bezuclastinib

IUPAC Name

4,5-dimethyl-N-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H17N5O/c1-11-12(2)23-24-17(11)19(25)21-15-8-14-9-16(22-18(14)20-10-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

NVSHVYGIYPBTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C3C(=C2)C=C(N3)C4=CC=CC=C4)C

Description

Bezuclastinib is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, bezuclastinib binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies; it plays a key role in the regulation of cell differentiation and proliferation.

Bezuclastinib, also known as CGT9486, is an oral small molecule classified as a type-1 tyrosine kinase inhibitor specifically targeting the mutant form of the proto-oncogene protein c-KIT, particularly the D816V mutation. This mutation is commonly associated with various forms of systemic mastocytosis and gastrointestinal stromal tumors. Developed by Cogent Biosciences and originally acquired from Daiichi Sankyo, bezuclastinib has gained attention for its potential efficacy in treating these rare conditions, which are characterized by abnormal mast cell proliferation and significant clinical challenges .

Bezuclastinib's chemical formula is C19H17N5O, and it acts primarily through the inhibition of the D816V mutant c-KIT kinase activity. The compound selectively binds to the ATP-binding site of the mutant kinase, preventing its phosphorylation activity and thereby inhibiting downstream signaling pathways that contribute to tumor growth and survival. The specificity of bezuclastinib minimizes off-target effects on other kinases, which is crucial for reducing potential side effects associated with broader kinase inhibition .

Preclinical studies have demonstrated that bezuclastinib exhibits potent anti-tumor activity against cells expressing the KIT D816V mutation. In clinical trials, particularly in patients with advanced systemic mastocytosis, bezuclastinib has shown promising results in reducing disease burden, as measured by serum tryptase levels and other clinical markers. The drug has been evaluated in various phases of clinical trials, with ongoing studies aiming to establish its efficacy and safety profile .

The synthesis of bezuclastinib involves multiple steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the essential structural components necessary for c-KIT inhibition.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure of bezuclastinib.
  • Purification: The final compound is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use.

Bezuclastinib is primarily being developed for:

  • Systemic Mastocytosis: A rare condition characterized by an excess of mast cells in tissues.
  • Gastrointestinal Stromal Tumors: A type of tumor found in the digestive tract that often harbors mutations in c-KIT.
    Due to its targeted mechanism of action, bezuclastinib holds promise for improving patient outcomes in these conditions, particularly for those who have not responded to existing therapies .

Interaction studies have focused on understanding how bezuclastinib interacts with other therapeutic agents and biological systems. Preliminary data suggest that while it effectively inhibits KIT D816V activity, monitoring for potential interactions with other drugs metabolized through similar pathways is essential. Safety profiles indicate that at certain doses, particularly 150 mg, there may be elevations in liver enzymes and instances of neutropenia, necessitating careful dose management .

Several compounds are similar to bezuclastinib in their mechanism of action or therapeutic targets:

Compound NameTarget MutationDevelopment StageUnique Features
ElenestinibKIT D816VPhase IIIFirst-to-market drug with established efficacy but safety concerns regarding brain penetration.
AvapritinibKIT D816VApprovedApproved for advanced systemic mastocytosis; known for significant efficacy but also side effects.
MidostaurinVarious KIT mutationsApprovedBroad-spectrum kinase inhibitor used for multiple indications including acute myeloid leukemia.

Uniqueness of Bezuclastinib: Bezuclastinib is distinguished by its selective inhibition profile against the KIT D816V mutation while sparing other kinases, potentially leading to a more favorable safety profile compared to other agents like elenestinib and midostaurin which may have broader activity and associated side effects .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

331.14331018 g/mol

Monoisotopic Mass

331.14331018 g/mol

Heavy Atom Count

25

UNII

2ROQ545LAG

Drug Indication

Treatment of gastrointestinal stromal tumours

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-06-24

Explore Compound Types